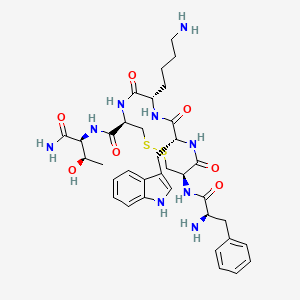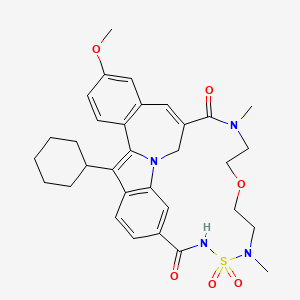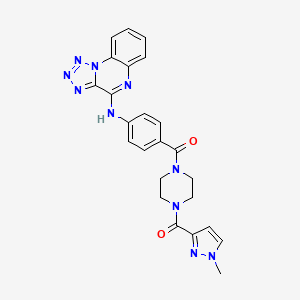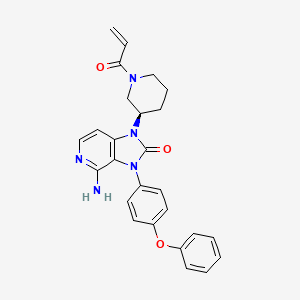
Troriluzole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trigriluzole is glutamate release inhibitor, it helps modulate glutamate neurotransmitter and could possibly help with neurodegenerative and neuropsychiatric diseases. The prodrug of riluzole is Trigriluzole.
Scientific Research Applications
Alzheimer's Disease
Troriluzole has been investigated in the context of Alzheimer's Disease (AD). The T2 Protect AD Trial, a multi-site, randomized, placebo-controlled trial, explored troriluzole as a glutamate modulator in individuals with mild to moderate Alzheimer's disease. The study aimed to test troriluzole's impact on cognition, marking an important step in AD research (Shadyab et al., 2020).
Neuroprotection
Riluzole, chemically related to troriluzole, has demonstrated neuroprotective qualities. Research shows that it activates TREK-1 and TRAAK, two critical background K(+) channels, offering insights into its neuroprotective mechanism (Duprat et al., 2000).
Treatment-Resistant Depression
In the realm of psychiatry, troriluzole's precursor, riluzole, has been examined for its efficacy in treatment-resistant depression (TRD). A study evaluating the longer-term outcome of adjunctive riluzole therapy found that it was well-tolerated and showed potential benefits in maintaining response in TRD patients (Sakurai et al., 2019).
Amyotrophic Lateral Sclerosis (ALS)
Riluzole's role in ALS, a progressive motor neuron disease, has been well-documented. Studies have shown that riluzole can decrease mortality and muscular deterioration in ALS patients, shedding light on potential applications of troriluzole in similar neurodegenerative conditions (Lacomblez et al., 1996).
Combined Therapies
The interaction of riluzole with other treatments has also been explored. A study on ketamine and riluzole for TRD observed that riluzole did not significantly alter the course of antidepressant response when combined with ketamine treatment (Ibrahim et al., 2012).
Glutamate Uptake Enhancement
Investigations into riluzole's impact on astrocytes revealed its ability to enhance glutamate uptake, an effect that could contribute to its neuroprotective role. This finding has implications for understanding troriluzole's action on the glutamatergic system (Frizzo et al., 2004).
Spinal Cord Injury
Riluzole has been evaluated in the context of acute spinal cord injury, demonstrating the breadth of its potential therapeutic applications. The RISCIS trial aimed to evaluate the effectiveness of riluzole in improving neurological motor outcomes in patients with acute spinal cord injuries (Fehlings et al., 2015).
GABA(A) and Glycine Receptor Interaction
Riluzole's interaction with GABA(A) and glycine receptor channels has been studied, providing insights into its broader pharmacological effects. This research contributes to understanding the diverse mechanisms of action of riluzole and, by extension, troriluzole (Mohammadi et al., 2001).
Overall Efficacy in ALS
The comprehensive assessment of riluzole's efficacy in ALS, including its impact on survival and functional health, has been crucial in establishing its clinical utility. This research serves as a foundation for exploring troriluzole's potential in similar neurodegenerative disorders (Miller et al., 2012).
properties
CAS RN |
1926203-09-9 |
|---|---|
Product Name |
Troriluzole |
Molecular Formula |
C15H16F3N5O4S |
Molecular Weight |
419.3792 |
IUPAC Name |
2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
UMDHMQFEWPMESQ-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BHV-4157; troriluzole. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)



